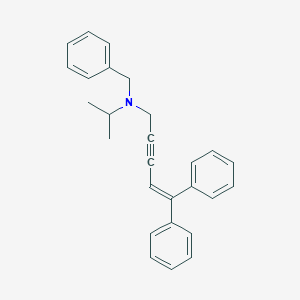![molecular formula C16H14N6O B286702 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B286702.png)
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile, also known as JAK inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor works by inhibiting the activity of Janus kinase (5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile) enzymes, which are involved in the signaling pathway of cytokines and growth factors. By inhibiting 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile enzymes, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor reduces the production of cytokines and growth factors, which in turn reduces inflammation and cell growth.
Biochemical and Physiological Effects:
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor has been shown to have several biochemical and physiological effects, including reducing inflammation, suppressing cell growth, and improving immune function. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor has also been shown to have an impact on blood cell formation and platelet function.
Advantages and Limitations for Lab Experiments
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor has several advantages for lab experiments, including its selectivity for 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile enzymes, its ability to penetrate cell membranes, and its stability in biological fluids. However, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor also has some limitations, including its potential toxicity and the need for careful dosing.
Future Directions
There are several future directions for 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor research, including exploring its potential for treating other diseases, developing more selective 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitors, and studying its long-term effects. Additionally, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor may be studied in combination with other drugs to improve its efficacy and reduce potential side effects.
In conclusion, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor may lead to the development of new treatments for diseases and a better understanding of its long-term effects.
Synthesis Methods
The synthesis of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor involves several steps, including the reaction of 3,5-dimethylphenol with potassium carbonate, followed by the reaction of the resulting product with 4-chloropyrimidine. The final product is obtained by reacting the intermediate with 4-amino-1H-pyrazole-3-carbonitrile. The synthesis method has been optimized to improve the yield and purity of the product.
Scientific Research Applications
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and cancer. In rheumatoid arthritis, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor has been shown to reduce inflammation and improve joint function. In psoriasis, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor has been shown to improve skin lesions and reduce itching. In cancer, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibitor has been studied as a potential treatment for leukemia and lymphoma.
properties
Molecular Formula |
C16H14N6O |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H14N6O/c1-10-3-11(2)5-13(4-10)23-15-6-14(19-9-20-15)22-16(18)12(7-17)8-21-22/h3-6,8-9H,18H2,1-2H3 |
InChI Key |
GUCRZJAYXJVUEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C=N3)C#N)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C=N3)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)
![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)
![Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286653.png)